n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide
CAS No.: 31582-37-3
Cat. No.: VC5407037
Molecular Formula: C12H22N2O
Molecular Weight: 210.321
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31582-37-3 |
---|---|
Molecular Formula | C12H22N2O |
Molecular Weight | 210.321 |
IUPAC Name | N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide |
Standard InChI | InChI=1S/C12H22N2O/c1-6-10(15)13-9-7-11(2,3)14-12(4,5)8-9/h6,9,14H,1,7-8H2,2-5H3,(H,13,15) |
Standard InChI Key | REKHXRWEQQXQLZ-UHFFFAOYSA-N |
SMILES | CC1(CC(CC(N1)(C)C)NC(=O)C=C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
N-(2,2,6,6-Tetramethylpiperidin-4-yl)prop-2-enamide is systematically named according to IUPAC guidelines, reflecting its piperidine backbone and acrylamide substituent. The piperidine ring is substituted at the 2, 2, 6, and 6 positions with methyl groups, creating a highly hindered environment around the nitrogen atom. The acrylamide group (-NH-C(=O)-CH=CH₂) is attached at the 4-position of the piperidine ring .
Table 1: Key Identifiers of N-(2,2,6,6-Tetramethylpiperidin-4-yl)prop-2-enamide
Stereochemical Considerations
The tetramethyl substitution on the piperidine ring imposes significant steric hindrance, influencing the compound’s reactivity and conformational flexibility. Computational models suggest that the chair conformation of the piperidine ring is stabilized by the methyl groups, with the acrylamide substituent occupying an equatorial position to minimize steric clashes . This spatial arrangement impacts its behavior in polymerization reactions, as the bulky groups may retard chain propagation or alter monomer reactivity ratios.
Synthesis and Manufacturing
Synthetic Routes
While detailed industrial synthesis protocols are proprietary, laboratory-scale preparation typically involves the nucleophilic acyl substitution of 2,2,6,6-tetramethylpiperidin-4-amine with acryloyl chloride. The reaction is conducted under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents such as dichloromethane or tetrahydrofuran. Triethylamine is often employed as a base to scavenge HCl generated during the reaction.
Yields reported in analogous syntheses range from 65% to 78%, with purity exceeding 97% after recrystallization from ethyl acetate.
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) or fractional distillation under reduced pressure. Characterization by and confirms the structure:
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(400 MHz, CDCl₃): δ 6.25 (dd, J = 17.0, 10.2 Hz, 1H, CH₂=CH), 6.05 (d, J = 17.0 Hz, 1H, CH₂=CH), 5.65 (d, J = 10.2 Hz, 1H, CH₂=CH), 4.05–3.95 (m, 1H, piperidine-H), 1.45–1.20 (m, 12H, CH₃).
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(101 MHz, CDCl₃): δ 165.8 (C=O), 131.5 (CH₂=CH), 126.3 (CH₂=CH), 55.2 (piperidine-C), 34.1–28.7 (CH₃).
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and a decomposition onset temperature of 230°C, indicating moderate thermal stability suitable for melt-processing in polymer applications. The tetramethylpiperidine group contributes to this stability by hindering oxidative degradation pathways.
Solubility and Reactivity
Applications in Polymer Science
Role as a Monomer
N-(2,2,6,6-Tetramethylpiperidin-4-yl)prop-2-enamide serves as a specialty monomer for synthesizing thermally stable polymers. When copolymerized with styrene or methyl methacrylate, it introduces rigid, bulky side chains that enhance glass transition temperatures () and reduce polymer chain mobility . For example, copolymers with styrene exhibit values up to 165°C, compared to 100°C for polystyrene homopolymers .
Antioxidant Properties
The hindered amine structure of the piperidine ring confers radical-scavenging capabilities, making derived polymers resistant to UV-induced degradation. This property is exploited in coatings and adhesives for outdoor applications, where extended service life under sunlight is critical .
Comparative Analysis with Structural Analogs
Table 2: Comparison with N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
Property | N-(2,2,6,6-Tetramethylpiperidin-4-yl)prop-2-enamide | N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide |
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CAS Number | 31582-37-3 | 31582-46-4 |
Molecular Formula | C₁₂H₂₂N₂O | C₁₃H₂₄N₂O |
Molecular Weight | 210.32 g/mol | 224.34 g/mol |
Reactivity in Polymerization | Moderate (less hindered) | Reduced (increased steric bulk) |
Thermal Decomposition | 230°C | 245°C |
The methacrylamide analog, featuring a methyl group on the α-carbon of the acrylate, demonstrates higher thermal stability but lower reactivity in radical polymerization due to enhanced steric hindrance .
Future Research Directions
Advanced Material Development
Investigations into block copolymers incorporating N-(2,2,6,6-Tetramethylpiperidin-4-yl)prop-2-enamide could yield materials with tailored mechanical and thermal properties for aerospace or electronics applications.
Biomedical Applications
Functionalization of the acrylamide group for drug conjugation or hydrogel formation remains unexplored. Biocompatibility studies are necessary to assess potential in controlled-release systems.
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